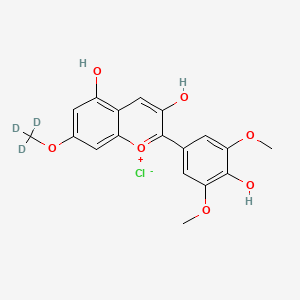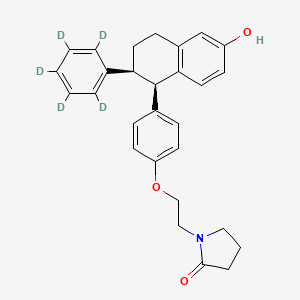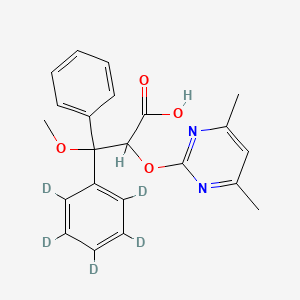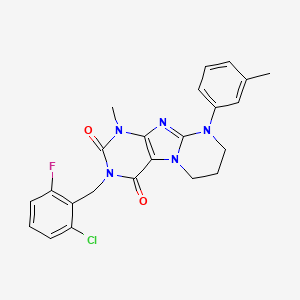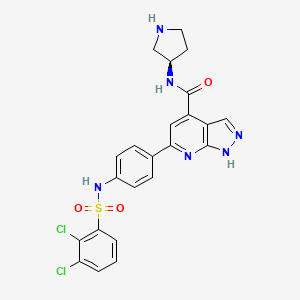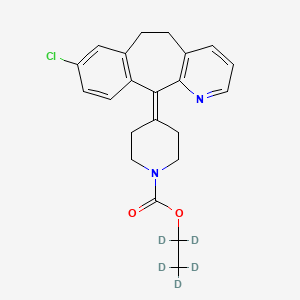
Loratadine-d5 (ethyl-d5)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Loratadine-d5 (ethyl-d5) is a deuterated form of loratadine, a second-generation antihistamine commonly used to treat allergic reactions. The deuterium labeling in Loratadine-d5 (ethyl-d5) makes it a valuable tool in pharmacokinetic studies and other scientific research applications. The molecular formula of Loratadine-d5 (ethyl-d5) is C22H18D5ClN2O2, and it has a molecular weight of 387.92 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Loratadine-d5 (ethyl-d5) involves the incorporation of deuterium atoms into the ethyl group of loratadine. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of loratadine with deuterated ethyl iodide in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds as follows:
- Dissolve loratadine in a suitable solvent, such as dimethylformamide (DMF).
- Add deuterated ethyl iodide and potassium carbonate to the solution.
- Reflux the mixture for several hours.
- Purify the product using column chromatography to obtain Loratadine-d5 (ethyl-d5).
Industrial Production Methods
Industrial production of Loratadine-d5 (ethyl-d5) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The production process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous monitoring to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Loratadine-d5 (ethyl-d5) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated loratadine derivatives.
Scientific Research Applications
Loratadine-d5 (ethyl-d5) is widely used in scientific research due to its deuterium labeling, which provides unique advantages in various fields:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace the metabolic pathways of loratadine.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of loratadine.
Industry: Applied in the development of new antihistamine drugs and formulations.
Mechanism of Action
Loratadine-d5 (ethyl-d5) exerts its effects by acting as a selective inverse agonist for peripheral histamine H1-receptors. Histamine release is a key mediator in allergic reactions, and loratadine blocks the binding of histamine to these receptors, thereby preventing the typical symptoms of allergies such as itching, swelling, and redness . The deuterium labeling does not alter the mechanism of action but provides a means to study the pharmacokinetics and dynamics of the compound in greater detail.
Comparison with Similar Compounds
Loratadine-d5 (ethyl-d5) is compared with other deuterated and non-deuterated antihistamines:
Desloratadine: An active metabolite of loratadine with similar antihistamine properties.
Cetirizine: Another second-generation antihistamine with similar uses but different chemical structure.
Fexofenadine: A non-sedating antihistamine with a different mechanism of action.
Loratadine-d5 (ethyl-d5) is unique due to its deuterium labeling, which enhances its stability and allows for detailed pharmacokinetic studies. This makes it a valuable tool in both research and industrial applications.
Properties
Molecular Formula |
C22H23ClN2O2 |
|---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate |
InChI |
InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3/i1D3,2D2 |
InChI Key |
JCCNYMKQOSZNPW-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


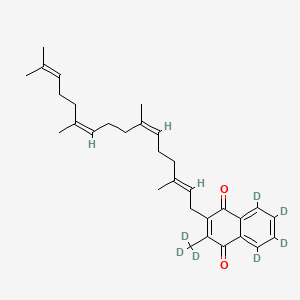
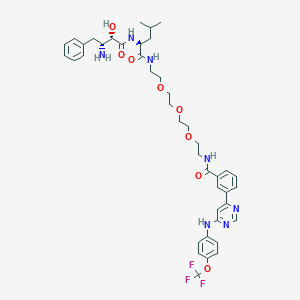
![2-[(1-Cyanocyclopentyl)formamido]propanoic acid](/img/structure/B12428458.png)

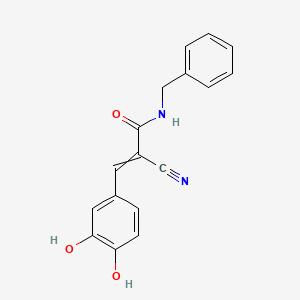
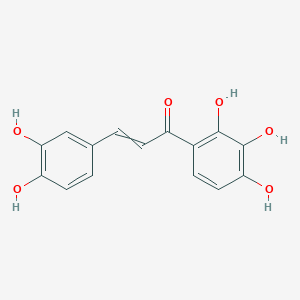
![2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide](/img/structure/B12428479.png)
![[(1S,2S,3R,4R,5R)-2-[[(4aR,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-4-azido-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate](/img/structure/B12428498.png)
